molecular formula C16H21NS2 B12301602 7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B12301602
M. Wt: 291.5 g/mol
InChI Key: AHYHFQFKENFADZ-UHFFFAOYSA-N
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Description

7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of sulfur and nitrogen atoms within its ring system, which imparts distinct chemical properties. It is primarily used in various scientific research applications due to its unique reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the introduction of the 2-ethylhexyl group. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, with optimizations for yield and purity. Large-scale synthesis often involves continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent due to its unique structural features.

    Industry: In the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The presence of sulfur and nitrogen atoms allows it to form strong interactions with metal ions, which can be exploited in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
  • 7,7-bis(2-ethylhexyl)-4,10-dithiophen-2-yl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Uniqueness

Compared to similar compounds, 7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene stands out due to its unique tricyclic structure and the presence of both sulfur and nitrogen atoms

Properties

Molecular Formula

C16H21NS2

Molecular Weight

291.5 g/mol

IUPAC Name

7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C16H21NS2/c1-3-5-6-12(4-2)11-17-13-7-9-18-15(13)16-14(17)8-10-19-16/h7-10,12H,3-6,11H2,1-2H3

InChI Key

AHYHFQFKENFADZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C2=C(C3=C1C=CS3)SC=C2

Origin of Product

United States

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